N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Description
N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide: is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-10(11-7-1-2-7)12-3-8-5-14-6-9(4-12)15-8/h7-9H,1-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJNNFEXNMABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CC3COCC(C2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves a multi-step process. One common approach is the radical cyclization method, which has been explored using different reagents. For instance, a Cp2TiCl-mediated radical cyclization method was initially attempted but found to be unsuccessful. An alternative approach using a SmI2-mediated radical cyclization protocol proved effective for enabling the desired ring closure .
Industrial Production Methods: the modular approach developed for its synthesis can be extended with appropriate functionalities to synthesize various derivatives, potentially facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
- 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
- 3,7-dioxa-9-azabicyclo[3.3.1]nonane
- 9-azabicyclo[4.2.1]nona-2,4,7-trienes
Comparison: Compared to these similar compounds, N-cyclopropyl-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
